Methyl 2-benzamido-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzamido group at the second position, a phenyl group at the fourth position, and a carboxylate ester group at the third position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Gewald Reaction: : One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. For Methyl 2-benzamido-4-phenylthiophene-3-carboxylate, the starting materials could include benzoyl chloride, phenylacetylene, and methyl cyanoacetate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be catalyzed by bases such as sodium ethoxide .
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Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10). This method can be used to introduce the thiophene ring system, followed by further functionalization to introduce the benzamido and phenyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 2-benzamido-4-phenylthiophene-3-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions .
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Reduction: : Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the reduction of the ester group to an alcohol or the amide group to an amine .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols .
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-benzamido-4-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound has shown promise in preliminary studies as a potential therapeutic agent .
Medicine
In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzamido and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenylthiophene-2-carboxylate
- Methyl 3-amino-4-phenylthiophene-2-carboxylate
- 5-methyl-4-phenyl-thiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, Methyl 2-benzamido-4-phenylthiophene-3-carboxylate stands out due to the presence of the benzamido group, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C19H15NO3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-benzamido-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)16-15(13-8-4-2-5-9-13)12-24-18(16)20-17(21)14-10-6-3-7-11-14/h2-12H,1H3,(H,20,21) |
InChI Key |
YJKYOULSARLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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